CLPP -

CLPP

Catalog Number: EVT-243871
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caseinolytic protease P, commonly referred to as ClpP, is a serine protease that plays a critical role in protein degradation and homeostasis in both prokaryotic and eukaryotic organisms. It is a component of the Clp protease complex, which is essential for the regulated degradation of misfolded and damaged proteins. ClpP is characterized by its cylindrical structure composed of two stacked heptameric rings, forming a central chamber that houses 14 catalytic sites. This unique architecture allows ClpP to perform its proteolytic functions effectively.

Source

ClpP is found in various organisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as in mitochondria of eukaryotic cells. The gene encoding ClpP can be identified in several bacterial genomes, indicating its evolutionary conservation across different species. For instance, the Escherichia coli K-12 strain expresses ClpP as part of its heat shock response, crucial for maintaining protein quality under stress conditions .

Classification

ClpP is classified as a serine protease and falls under the category of proteolytic enzymes. It is further classified based on its structure and function within the Clp protease complex, which includes ATP-dependent unfoldases that regulate its activity. The classification of ClpP under the European Union's Classification, Labelling and Packaging (CLP) Regulation emphasizes its potential hazardous properties when used in various applications .

Synthesis Analysis

Methods

The synthesis of ClpP can be approached through recombinant DNA technology, where the gene encoding ClpP is cloned into expression vectors and introduced into host cells like E. coli. Following expression, the protein can be purified using affinity chromatography techniques that exploit specific tags or properties of the protein.

Technical Details

ClpP synthesis involves several key steps:

  1. Gene Cloning: The clpP gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: Post-expression, ClpP is purified through techniques such as affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity .
Molecular Structure Analysis

Structure

ClpP exhibits a tetradecameric structure composed of 14 identical subunits arranged in two heptameric rings. Each subunit contains a central catalytic chamber that is sequestered by axial pores, allowing selective access to substrates while preventing uncontrolled proteolysis.

Data

  • Molecular Weight: Approximately 300 kDa.
  • Catalytic Sites: 14 active sites located within the central chamber.
  • Structural Features: The presence of a Gly-rich region contributes to the flexibility and functionality of the enzyme .
Chemical Reactions Analysis

Reactions

ClpP catalyzes the hydrolysis of peptide bonds in protein substrates, primarily targeting misfolded or damaged proteins. The general reaction can be summarized as follows:

Protein+H2OPeptides+Other Products\text{Protein}+\text{H}_2\text{O}\rightarrow \text{Peptides}+\text{Other Products}

Technical Details

The enzymatic activity of ClpP is modulated by ATPases that regulate substrate access to the catalytic sites. Inhibition studies have shown that various small molecules can disrupt ClpP activity by binding to these sites, thereby preventing normal function .

Mechanism of Action

Process

ClpP operates through a mechanism involving substrate recognition and binding facilitated by conformational changes upon ATP binding from associated ATPases. Once a substrate enters the catalytic chamber, it undergoes cleavage into smaller peptides.

Data

  • Substrate Specificity: ClpP preferentially degrades unfolded or misfolded proteins.
  • Regulatory Mechanisms: The activity is tightly regulated by ATP-dependent unfoldases which control substrate access and prevent promiscuous degradation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow solution when purified.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Sensitive to extreme pH and temperature conditions.
  • Enzymatic Activity: Exhibits optimal activity at specific temperatures (usually around 37°C) and pH levels (around neutral pH) typical for bacterial enzymes.

Relevant analyses indicate that the structural integrity and enzymatic function are influenced by factors such as ionic strength and presence of stabilizing agents .

Applications

ClpP has significant scientific applications due to its role in protein homeostasis:

  • Antibacterial Targets: Its inhibition has been explored as a therapeutic strategy against bacterial infections.
  • Cancer Research: Due to its regulatory role in protein turnover, ClpP has potential applications in cancer therapy where protein degradation pathways are dysregulated.
  • Biotechnology: Utilized in protein engineering studies to enhance stability and activity of recombinant proteins .

Properties

Product Name

CLPP

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